Antibiofilm agent prodrug 1

Biofilm eradication Pseudomonas aeruginosa MBEC

Antibiofilm agent prodrug 1, designated as Compound 5c in the primary literature, is a synthetic 3-hydroxy-pyridin-4(1H)-ones ester conjugate of ciprofloxacin (molecular formula C22H23FN4O5, MW 442.44). It was designed as a dual-function antibacterial and antibiofilm prodrug targeting Pseudomonas aeruginosa by exploiting the bacterial siderophore-dependent iron transport system for targeted uptake, followed by intracellular release of ciprofloxacin.

Molecular Formula C7H2I4N2
Molecular Weight 621.72 g/mol
Cat. No. B15616291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiofilm agent prodrug 1
Molecular FormulaC7H2I4N2
Molecular Weight621.72 g/mol
Structural Identifiers
InChIInChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)
InChIKeyZUHFPYANLLWSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is Antibiofilm Agent Prodrug 1 (Compound 5c)? A Technical Baseline for Procurement Decisions


Antibiofilm agent prodrug 1, designated as Compound 5c in the primary literature, is a synthetic 3-hydroxy-pyridin-4(1H)-ones ester conjugate of ciprofloxacin (molecular formula C22H23FN4O5, MW 442.44) [1]. It was designed as a dual-function antibacterial and antibiofilm prodrug targeting Pseudomonas aeruginosa by exploiting the bacterial siderophore-dependent iron transport system for targeted uptake, followed by intracellular release of ciprofloxacin . Unlike single-mechanism alternatives, 5c simultaneously delivers a fluoroquinolone warhead and interferes with bacterial iron acquisition—a dual mechanism that underpins its activity against both planktonic and biofilm-embedded P. aeruginosa .

Why Ciprofloxacin or Nitroxoline Cannot Substitute for Antibiofilm Agent Prodrug 1


Conventional antibiotics such as ciprofloxacin exhibit severely diminished efficacy against biofilm-embedded P. aeruginosa due to poor matrix penetration; ciprofloxacin alone requires a minimum biofilm eradication concentration (MBEC) of 1024 μg/mL (~3095 μM) against PAO1—over 2000-fold its planktonic MIC [1]. The iron-chelating urinary antibiotic nitroxoline reduces P. aeruginosa biofilm formation by up to 80% and achieves 4-log viable cell reduction in preformed biofilms, but its intrinsic antibacterial potency against PAO1 is weak (MIC 64 μg/mL) and is not generally recommended for pseudomonal infections [2]. Neither agent alone provides the dual capability that Antibiofilm agent prodrug 1 (5c) offers: potent planktonic antibacterial activity (MIC 1.07 μM) combined with verified destruction of mature biofilms (75.7%) in a single molecular entity [3].

Quantitative Differentiation Evidence: Antibiofilm Agent Prodrug 1 vs. Ciprofloxacin, Nitroxoline, and the 5e Analog


Mature Biofilm Destruction: 5c Achieves 75.7% Eradication Where Ciprofloxacin Alone Fails

The most significant procurement-relevant differentiator for Antibiofilm agent prodrug 1 (5c) is its demonstrated ability to destroy mature, preformed P. aeruginosa biofilms. In the primary study, 5c destroyed 75.7% of mature biofilms at its effective concentration [1]. In contrast, the parent drug ciprofloxacin alone fails to eradicate preformed PAO1 biofilms, with literature MBEC values of 1024 μg/mL (~3095 μM)—approximately 2000-fold higher than its planktonic MIC of 0.5 μg/mL [2]. Nitroxoline reduces viable cell counts in preformed biofilms by 4-log units (99.99% reduction) but this is measured at therapeutic concentrations, and its weak intrinsic antibacterial activity (MIC 64 μg/mL against PAO1) limits its standalone utility for pseudomonal infections [3]. No mature biofilm destruction percentage is quantitatively reported for the earlier series analog 5e in the 2023 JMCC paper [4].

Biofilm eradication Pseudomonas aeruginosa MBEC Preformed biofilm Drug tolerance

Dual Mechanism: Siderophore-Targeted Delivery and Iron Chelation Differentiates 5c from Single-Action Comparators

Antibiofilm agent prodrug 1 (5c) employs a siderophore-mimetic strategy: the 3-hydroxypyridin-4(1H)-one moiety serves as a substrate recognized by P. aeruginosa iron transport systems, enabling active bacterial uptake of the conjugate [1]. Once internalized, the cleavable linker releases ciprofloxacin, while the chelating moiety simultaneously interferes with bacterial iron acquisition—a second, independent antibiofilm mechanism. Uptake studies confirmed involvement of the bacterial siderophore-dependent iron transport system in conjugate internalization [2]. In contrast, ciprofloxacin alone relies solely on passive diffusion and lacks any iron-chelating or targeted-delivery capability. Nitroxoline chelates iron and zinc, reducing biofilm formation by up to 80% at sub-MIC concentrations, but lacks a potent antibacterial warhead against P. aeruginosa (MIC 64 μg/mL) [3]. The cephalosporin NO-donor prodrug DEA-C3D disperses biofilms via NO release but has no direct antibacterial activity against P. aeruginosa [4]. This dual mechanism profile—targeted delivery plus antibacterial plus iron-sequestration antibiofilm—is a class-level differentiator not recapitulated by any single comparator agent.

Siderophore mimic Iron chelation Trojan horse prodrug Targeted antibiotic delivery Pseudomonas aeruginosa

Antibacterial Potency: 5c MIC of 1.07 μM Against P. aeruginosa PAO1—Comparable or Superior to Parent Ciprofloxacin

In the 2025 Eur J Med Chem study, compound 5c was identified as the best conjugate in its series with a minimum inhibitory concentration (MIC) of 1.07 μM against P. aeruginosa PAO1 [1]. For context, the parent drug ciprofloxacin exhibits MIC values against PAO1 ranging from 0.5 to 2.0 μg/mL (approximately 1.5 to 6.0 μM, depending on the specific assay and strain; MW ciprofloxacin = 331.34 g/mol) [2]. Thus, 5c's molar potency (1.07 μM) is comparable to or exceeds that of unmodified ciprofloxacin against the same strain. Importantly, the earlier series analog 5e from the 2023 JMCC paper exhibits a lower MIC of 0.43 μM against PAO1 and 0.86 μM against P. aeruginosa 27853 [3]—indicating that 5e has superior planktonic antibacterial potency. However, the specific mature biofilm destruction percentage for 5e is not quantitatively reported in the 2023 publication, whereas 5c's 75.7% mature biofilm destruction is explicitly documented [1]. This trade-off should be considered when procurement is driven by antibiofilm rather than solely antibacterial endpoints.

Minimum inhibitory concentration MIC Pseudomonas aeruginosa PAO1 Antibacterial potency Ciprofloxacin comparator

Biofilm Formation Prevention: 5c Achieves 61.7% Inhibition; Contextualized Against Nitroxoline and 5e

Antibiofilm agent prodrug 1 (5c) reduced P. aeruginosa PAO1 biofilm formation by 61.7% [1]. For comparison, nitroxoline—a cation-chelating urinary antibiotic—reduces P. aeruginosa biofilm mass synthesis by up to 80% at sub-MIC concentrations (MIC 64 μg/mL for PAO1) [2]. However, this comparison must be contextualized: nitroxoline's 80% biofilm reduction occurs at sub-MIC levels against a compound with intrinsically weak pseudomonal antibacterial activity, whereas 5c achieves 61.7% biofilm prevention while simultaneously retaining potent antibacterial potency (MIC 1.07 μM). The earlier series analog 5e achieves 78.3% biofilm formation reduction—a higher percentage than 5c—but was evaluated under potentially different experimental conditions (different linker chemistry, substitution patterns) [3]. Ciprofloxacin alone, at sub-inhibitory concentrations, shows modest and variable biofilm inhibitory effects that are highly strain- and condition-dependent, and generally does not achieve >50% biofilm prevention at sub-MIC levels in PAO1 [4].

Biofilm prevention Biofilm formation inhibition Pseudomonas aeruginosa Sub-MIC activity Antibiofilm screening

In Vivo Anti-Infective Efficacy and Reduced Toxicity: 5c Demonstrates Therapeutic Benefit in a C. elegans Infection Model

The 2025 Eur J Med Chem study reports that 'prodrug 5c reduced toxicity in vivo and in vitro and showed a positive therapeutic effect in the treatment of Caenorhabditis elegans (C. elegans) infected by P. aeruginosa' [1]. A vendor technical datasheet specifies a 50% improvement in C. elegans survival compared to untreated controls . This in vivo validation is significant because P. aeruginosa is known to kill C. elegans via a biofilm-dependent mechanism, making this a disease-relevant model for biofilm-associated infection. By contrast, the parent drug ciprofloxacin alone shows limited standalone efficacy in C. elegans P. aeruginosa infection models when used without adjunctive agents; one study demonstrated that ciprofloxacin monotherapy had no significant effect on worm survival at certain dosing regimens, whereas phage-ciprofloxacin pairing was required to increase lifespan to uninfected control levels [2]. Critically, the reduced toxicity of 5c relative to standard ciprofloxacin was noted in both in vitro and in vivo assessments [1], addressing one of the key clinical liabilities of ciprofloxacin—its severe systemic side effects that motivated the prodrug design strategy in the first place [1]. Specific quantitative toxicity reduction values (e.g., CC50, LD50, or therapeutic index) are not yet reported in the accessible literature, representing a limitation in the current evidence base.

In vivo efficacy Caenorhabditis elegans Infection model Toxicity reduction Prodrug safety

Optimal Application Scenarios for Antibiofilm Agent Prodrug 1 Based on Verified Differentiation Evidence


Biofilm-Associated P. aeruginosa Infection Models Requiring Both Planktonic Killing and Mature Biofilm Clearance

For researchers studying chronic P. aeruginosa infections where mature biofilms are already established—such as cystic fibrosis airway models, chronic wound infection models, or medical device-associated biofilm models—Antibiofilm agent prodrug 1 (5c) is a uniquely appropriate single-agent tool. Its demonstrated 75.7% mature biofilm destruction and MIC of 1.07 μM against PAO1 provide dual antibacterial and antibiofilm functionality that neither ciprofloxacin alone (MBEC 1024 μg/mL, i.e., unable to eradicate biofilms at achievable concentrations) nor nitroxoline (weak PAO1 MIC 64 μg/mL) can deliver [1]. The siderophore-mimetic uptake mechanism further enhances relevance in iron-limited environments characteristic of the host-pathogen interface [2].

Comparative Mechanism-of-Action Studies on Iron Chelation-Dependent Antibiofilm Strategies

5c's dual mechanism—siderophore-mediated targeted delivery coupled with iron sequestration—makes it an ideal probe compound for dissecting the relative contributions of iron chelation versus direct antibacterial activity in biofilm inhibition [1]. Unlike nitroxoline, which chelates iron and zinc but lacks potent pseudomonal antibacterial activity (MIC 64 μg/mL), 5c allows researchers to study the interplay between metal homeostasis disruption and fluoroquinolone-mediated killing within a single molecular entity [2]. Uptake studies have already confirmed involvement of the bacterial siderophore-dependent iron transport system in 5c internalization, providing a validated mechanistic framework for further investigation [1].

Prodrug Activation and Targeted Antibiotic Delivery Research Using a Validated Siderophore-Mimetic Platform

For laboratories developing bacteria-targeted prodrug strategies, 5c serves as a structurally characterized and biologically validated reference compound. The 3-hydroxypyridin-4(1H)-one ester of ciprofloxacin architecture, with its cleavable linker, has been demonstrated to exploit the P. aeruginosa iron transport system for selective uptake [1]. This makes 5c suitable as a positive control or benchmark in studies of novel siderophore-antibiotic conjugates, Trojan horse antibiotic delivery systems, or enzyme-activated prodrugs targeting Gram-negative pathogens. The compound's reduced in vivo toxicity relative to ciprofloxacin further supports its use as a reference standard for safety benchmarking in prodrug development programs [1].

In Vivo Proof-of-Concept Studies in C. elegans P. aeruginosa Infection Models

5c has demonstrated a positive therapeutic effect and reduced toxicity in the C. elegans–P. aeruginosa infection model [1]. This validated in vivo efficacy, combined with reported ~50% improvement in nematode survival relative to untreated controls [2], positions 5c as a candidate for further in vivo antibiofilm efficacy studies in murine or other mammalian infection models. Researchers seeking to bridge in vitro biofilm data with in vivo therapeutic outcomes will find 5c particularly valuable given that its in vitro biofilm destruction data (75.7% mature biofilm clearance) is already paired with whole-organism infection model validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibiofilm agent prodrug 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.